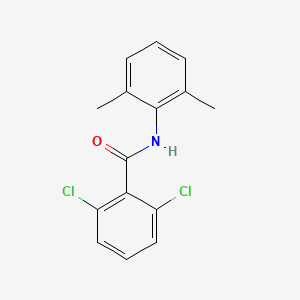
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring
Méthodes De Préparation
The synthesis of 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene typically involves the reaction of 2,3-dichlorobenzene with a fluorinated naphthalene derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,3-dichlorophenylboronic acid reacts with 6-fluoronaphthalene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures.
Analyse Des Réactions Chimiques
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace chlorine atoms with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction or Sonogashira coupling to form more complex molecules.
Applications De Recherche Scientifique
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic processes .
Comparaison Avec Des Composés Similaires
2-(2,3-Dichlorophenyl)-6-fluoronaphthalene can be compared with other similar compounds, such as:
2,3-Dichlorophenylpiperazine: This compound is used as a precursor in the synthesis of pharmaceuticals like aripiprazole.
2,3-Dichlorophenyl isothiocyanate: Known for its applications in organic synthesis and as a reagent in chemical reactions.
2,3-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C16H9Cl2F |
|---|---|
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-15-3-1-2-14(16(15)18)12-5-4-11-9-13(19)7-6-10(11)8-12/h1-9H |
Clé InChI |
FXKGTBIQWZYURI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC3=C(C=C2)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


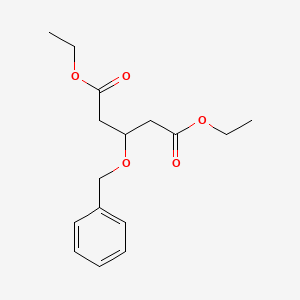
![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)

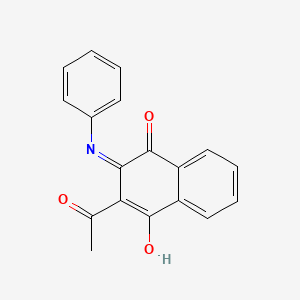

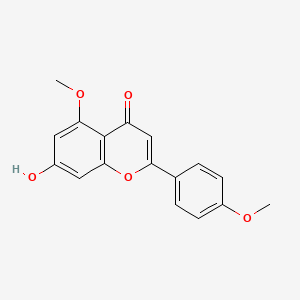
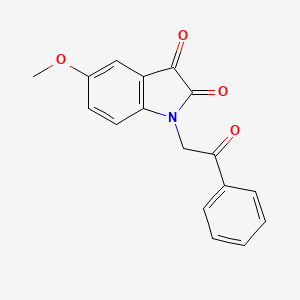
![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)
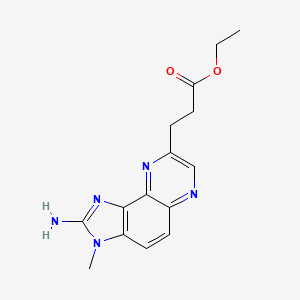
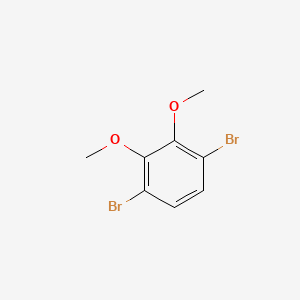

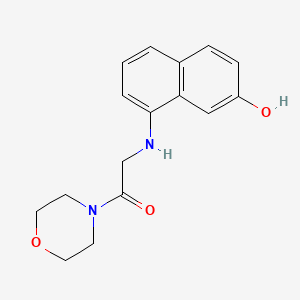
![1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine](/img/structure/B11837882.png)
